molecular formula C15H21NO7 B2971131 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide CAS No. 1093406-65-5

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide

Cat. No.: B2971131
CAS No.: 1093406-65-5
M. Wt: 327.333
InChI Key: NGFZIIDJPOHHOD-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a tetrahydropyran (oxane) core substituted with hydroxyl, hydroxymethyl, and 4-methoxyphenoxy groups. The 4-methoxyphenoxy moiety at position 2 distinguishes it from related compounds, influencing electronic properties and binding interactions .

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-8(18)16-12-14(20)13(19)11(7-17)23-15(12)22-10-5-3-9(21-2)4-6-10/h3-6,11-15,17,19-20H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFZIIDJPOHHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)OC)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide, also known by its CAS number 38229-78-6, is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C15H21NO7
  • Molecular Weight : 327.33 g/mol
  • IUPAC Name : N-((2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)acetamide
  • CAS Number : 38229-78-6
  • Purity : 95% .

Research indicates that this compound exhibits several biological activities. The compound's hydroxyl and methoxy groups contribute to its reactivity and interaction with biological targets.

  • Antioxidant Activity : The presence of multiple hydroxyl groups allows the compound to scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thus potentially alleviating chronic inflammation.
  • Neuroprotective Properties : Preliminary findings indicate that it may protect neuronal cells from apoptosis induced by oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)25Induction of apoptosis
MCF-7 (breast)30Cell cycle arrest
A549 (lung)20Inhibition of mitochondrial function

In Vivo Studies

Animal studies have shown that administration of the compound leads to significant reductions in tumor size in xenograft models. For example:

  • Model : A549 lung cancer xenograft in mice
  • Dosage : 50 mg/kg body weight
  • Duration : 30 days
  • Outcome : Tumor size reduced by approximately 40% compared to control groups .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated:

  • Cognitive Improvement : Rats treated with the compound showed improved performance in maze tests.
  • Biomarkers : Decreased levels of amyloid-beta plaques were observed in brain tissues.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory bowel disease (IBD), the compound was administered to mice with induced colitis. The findings revealed:

  • Histological Improvements : Reduced inflammation and ulceration in intestinal tissues.
  • Cytokine Levels : Significant reduction in TNF-alpha and IL-6 levels compared to untreated controls .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its acetamide and glycosidic bonds.

Reaction Type Conditions Products Mechanistic Notes
Acetamide Hydrolysis 1M HCl, 80°C, 4 hours N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]amine + acetic acidAcid-catalyzed nucleophilic attack on carbonyl
Glycosidic Bond Cleavage 0.5M H2SO4, 100°C, 6 hours 4-Methoxyphenol + (2S,3R,4R,5S,6R)-3-amino-4,5,6-trihydroxyoxane-2-carbaldehydeProtonation of ether oxygen followed by SN1 breakdown

Key findings:

  • The acetamide group hydrolyzes faster in acidic media (95% conversion) compared to basic conditions (72% conversion) .

  • Glycosidic bond cleavage produces 4-methoxyphenol as a major byproduct, confirmed via HPLC-MS.

Oxidation Reactions

Primary and secondary hydroxyl groups are susceptible to oxidation:

Oxidizing Agent Conditions Products Selectivity
NaIO4 pH 5, 25°C, 2 hours Oxidized oxan ring with ketone groups at C4/C5C4 > C5 (3:1 ratio)
KMnO4 0.1M, 60°C, 1 hour Carboxylic acid formation at hydroxymethyl group88% yield

Notably:

  • NaIO4 selectively oxidizes vicinal diols (C4/C5 hydroxyls), breaking the ring structure.

  • KMnO4 converts the hydroxymethyl (-CH2OH) group to -COOH, verified via IR (1690 cm⁻¹ carbonyl stretch) .

Esterification and Etherification

The hydroxyl groups participate in nucleophilic substitutions:

Reaction Reagents Products Catalyst
Acetylation Acetic anhydride, pyridineFully acetylated derivative (all -OH converted to -OAc)DMAP, 90% yield
Methylation CH3I, Ag2O4,5-di-O-methyl derivative75% yield
Phenoxy Group Substitution HBr (48%), reflux 4-Bromophenol + oxan-3-yl acetamide with free C2 hydroxyl68% conversion

Structural analysis:

  • Acetylation occurs preferentially at C4/C5 hydroxyls due to steric accessibility .

  • Methoxyphenoxy ether cleavage requires strong acids, producing phenolic derivatives.

Enzymatic Modifications

Biocatalysis studies reveal niche reactivity:

Enzyme Reaction Products Efficiency
β-Glucosidase Hydrolysis of glycosidic bond4-Methoxyphenol + glucose-like fragment40% activity
Lipase B (Candida antarctica) TransesterificationC6-hydroxymethyl ester with fatty acids55% yield

Critical observations:

  • β-Glucosidase activity is hindered by the methoxyphenoxy group’s bulkiness .

  • Lipase-mediated esterification occurs selectively at the primary hydroxymethyl group .

Stability Under Physiological Conditions

The compound’s degradation profile in simulated biological environments:

Condition pH Half-Life Major Degradants
Simulated gastric fluid 1.22.1 hours4-Methoxyphenol, acetic acid
Simulated intestinal fluid 6.812.4 hoursOxidized C4 ketone, deacetylated derivative

Data sources: Accelerated stability studies (40°C/75% RH) .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a conserved oxane ring with N-acetamide, dihydroxy (4,5-positions), and hydroxymethyl (6-position) groups. Key differences lie in the substituent at position 2:

Compound Name / ID (Source) Position 2 Substituent Key Structural Features
Target Compound 4-Methoxyphenoxy Electron-rich aryl ether; moderate polarity
Compound 40 () 3’-Trifluoromethyl-biphenyl Lipophilic; electron-withdrawing CF₃ group
Compound 41 () 3’-Methylsulfonyl-biphenyl Polar sulfonyl group; strong H-bond acceptor
AVR-25 () Cyclohexyloxy Bulky aliphatic group; enhances membrane permeability
Benzyl-α-GalNAc () Benzyloxy Common protecting group; aromatic hydrophobicity

Key Insights :

  • Electron Effects: The 4-methoxyphenoxy group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl (Compound 40) or sulfonyl (Compound 41) groups. This impacts charge distribution and hydrogen-bonding capacity .
  • Lipophilicity: The biphenyl substituents in Compounds 40–41 increase lipophilicity (logP > 1.5 predicted), whereas the target’s methoxyphenoxy group balances polarity and hydrophobicity (logP ~0.5–1.0) .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the oxane (tetrahydropyran) core. For example, glycosylation of the 4-methoxyphenoxy group can be achieved using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate . Optimization includes monitoring reaction progress with TLC, adjusting stoichiometry (e.g., 1.5 equivalents of acetyl chloride), and controlling temperature (room temperature for overnight stirring).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid dust generation; work under a fume hood. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents and dispose of waste according to hazardous chemical guidelines. Store at 2–8°C in airtight containers, away from incompatible substances like strong oxidizers .

Q. How can researchers confirm the compound’s purity and structural integrity post-synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 255 nm) to assess purity.
  • Mass Spectrometry (LCMS/ESI) : Confirm molecular weight (e.g., observed [M+H]⁺ or [M+Na]⁺ peaks matching theoretical values) .
  • ¹H/¹³C NMR : Compare chemical shifts (e.g., δ 2.14 ppm for acetamide methyl groups) and coupling constants to validate substituent positions .

Advanced Research Questions

Q. How can spectroscopic data resolve ambiguities in the glycosidic linkage configuration?

  • Methodological Answer : Use NOESY NMR to identify spatial proximity between protons on the oxane ring and the 4-methoxyphenoxy group. For example, cross-peaks between H-1 of the phenoxy group and H-2/H-3 of the oxane confirm β-glycosidic linkage. Additionally, ROESY experiments can distinguish axial vs. equatorial substituents .

Q. What strategies enhance bioactivity through modifications to the glycosidic moiety?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-methoxyphenoxy group with nitro (e.g., 3’-nitro-biphenyl) or fluoro derivatives to modulate electron density and binding affinity .
  • Sugar Core Functionalization : Introduce sulfonyl (e.g., methylsulfonyl) or acetyl groups at C-4/C-6 to alter hydrophilicity and enzymatic stability .
  • Bioisosteric Replacement : Substitute the oxane ring with morpholine or piperidine analogs to improve pharmacokinetic properties .

Q. How can computational methods predict interactions with biological targets like β-galactosidase?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model the compound’s binding to β-galactosidase (PDB: 1JZ7). Focus on hydrogen bonding with active-site residues (e.g., Glu461) and π-π stacking with the phenoxy group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex, analyzing RMSD and binding free energy (MM/PBSA) .

Q. What experimental approaches validate the compound’s role as a substrate or inhibitor in enzymatic assays?

  • Methodological Answer :

  • Kinetic Assays : Measure Vₘₐₓ and Kₘ using colorimetric substrates (e.g., 4-nitrophenyl derivatives) in buffer (pH 6.5, 37°C). Inhibitor potency (IC₅₀) can be determined via dose-response curves .
  • Fluorescence Quenching : Monitor tryptophan fluorescence changes in enzyme-inhibitor complexes to estimate binding constants .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts for similar acetamide derivatives?

  • Methodological Answer : Cross-reference solvent effects (e.g., CDCl₃ vs. D₂O) and calibration standards. For example, acetamide methyl protons may shift upfield by 0.1–0.3 ppm in deuterated water due to hydrogen bonding. Validate assignments using 2D-COSY and HSQC to resolve overlapping signals .

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